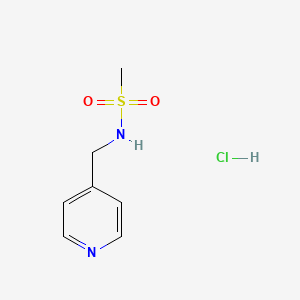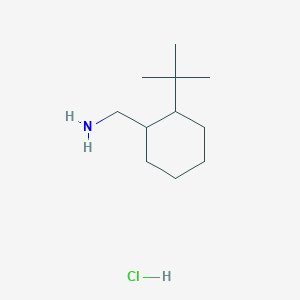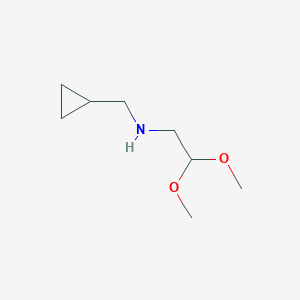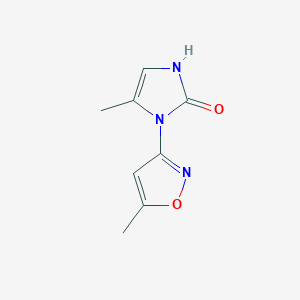
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as 2-MPPA-HCl, is a synthetic organic compound that has been used in various scientific research applications. This compound is a derivative of propanoic acid and is characterized by a pyrazole ring and two methyl groups attached to the nitrogen atoms. In recent years, 2-MPPA-HCl has been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound shows promise due to its structural similarity to pyrazole derivatives known for their pharmacological activities . It could serve as a precursor for synthesizing compounds with potential antibacterial, anti-inflammatory, and anti-cancer properties. Its modifiable side chain allows for the creation of analogs that could interact with various biological targets.
Neuropharmacology
The pyrazole core of the compound is structurally related to inhibitors of cholinesterase enzymes . This suggests potential applications in neuropharmacology, particularly in the development of neuroprotective agents for conditions like Parkinson’s Disease and other age-related neurological disorders.
Antimalarial and Antileishmanial Research
Derivatives of pyrazole have been synthesized with significant antimalarial activities . The compound could be used to develop new treatments for malaria and leishmaniasis, contributing to the global fight against these diseases.
Agricultural Chemistry
In agriculture, the compound’s potential herbicidal activity is of interest . It could be used to develop new herbicides that are more effective and environmentally friendly, helping to improve crop yields and food security.
Material Science
Pyrazole derivatives have applications in material science, particularly in coordination chemistry and organometallic chemistry . They can form complexes with metals that have catalytic activities, which are useful in various industrial processes.
Environmental Science
The compound’s potential for forming complexes with metals could also be explored for environmental applications . For example, it could be used in the catalytic breakdown of pollutants or in the development of sensors for environmental monitoring.
Biochemistry
In biochemistry, the compound could be used in the study of enzyme inhibition, given its structural similarity to known enzyme inhibitors . It could also be used in the synthesis of biomolecules for research purposes.
Pharmacology
Finally, in pharmacology, the compound could be investigated for its solubility and interactions with biological macromolecules . This is crucial for the development of new drugs, as these properties significantly affect a drug’s efficacy and safety profile.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXXRWKDFOQRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



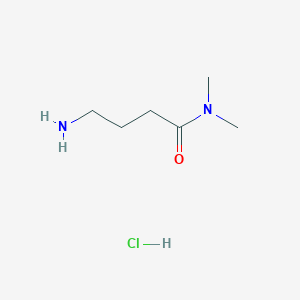
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)


![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)


